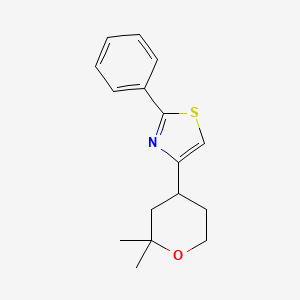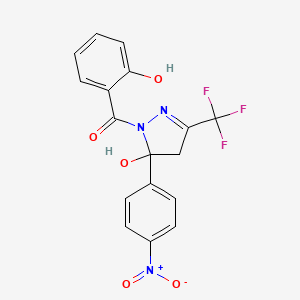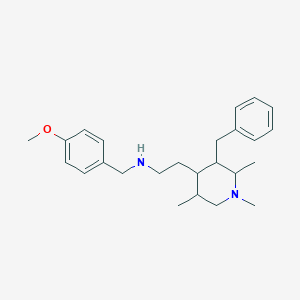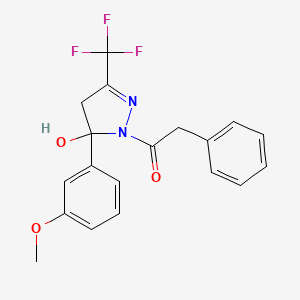
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone
Vue d'ensemble
Description
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been found to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone is its versatility in various fields of research. Its ability to act as a fluorescent probe for metal ions makes it useful in the study of biological systems. However, one limitation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone and its effects on cellular signaling pathways. Finally, the development of new synthesis methods for 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone could lead to more efficient and cost-effective production of this compound.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-propanoyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)12-9(2)14-15(13(12)17)10-7-5-4-6-8-10/h4-8,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOPWPCRDKZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326654 | |
| Record name | 1-propanone, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94741-08-9 | |
| Record name | 1-propanone, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(dimethylamino)ethoxy]carbonyl}-5,5-dimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenecarboxylic acid](/img/structure/B3874955.png)
![6-{[2-(dimethylamino)ethoxy]carbonyl}-4,5-dimethyl-2-(2-methyl-1-propen-1-yl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3874958.png)
![3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B3874968.png)


![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3875004.png)
![5-bromo-1,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3875006.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B3875027.png)


![3-(6-hydroxy-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-3-yl)-2,4,6-trimethylbenzenesulfonic acid - phenyl imidothiocarbamate (1:1)](/img/structure/B3875044.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3875060.png)